REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C([O-])(=O)C.[Na+].CO.[C:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=O)[CH2:12][CH3:13]>O>[C:15]1([C:11](=[N:2][OH:3])[CH2:12][CH3:13])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting white slurry was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |